4-(Bromomethyl)-2-methanesulfonylfuran
Description
Properties
IUPAC Name |
4-(bromomethyl)-2-methylsulfonylfuran | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrO3S/c1-11(8,9)6-2-5(3-7)4-10-6/h2,4H,3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYHWSQRPKCDFQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=CO1)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Bromomethyl 2 Methanesulfonylfuran and Analogs
Precursor Synthesis and Furan (B31954) Core Formation Strategies
The initial and critical phase in the synthesis of 4-(bromomethyl)-2-methanesulfonylfuran is the construction of a furan ring bearing a methanesulfonyl group at the 2-position and a precursor to the bromomethyl group, such as a methyl or hydroxymethyl group, at the 4-position.
The introduction of a methanesulfonyl group onto a furan ring can be achieved through several synthetic routes. One common approach involves the sulfonation of a pre-existing furan derivative. Aromatic rings, including furans, can undergo sulfonation when treated with sulfur trioxide (SO₃) in the presence of a strong acid like sulfuric acid (H₂SO₄) masterorganicchemistry.comlumenlearning.com. The active electrophile in this reaction is HSO₃⁺ masterorganicchemistry.com. For a furan ring, this electrophilic substitution typically occurs at the most reactive α-position (C2 or C5).
Alternatively, the sulfonyl group can be introduced via the reaction of an organometallic furan species with a sulfur dioxide equivalent, followed by alkylation. For instance, 2-furyllithium, generated by the deprotonation of furan with an organolithium reagent, can react with sulfur dioxide to form a lithium sulfinate salt. Subsequent reaction with an alkylating agent, such as methyl iodide, would yield the corresponding methyl sulfone.
A more contemporary method involves the use of sodium sulfinates as building blocks for organosulfur compounds. For example, highly functionalized 3-sulfonylfurans have been synthesized through a one-pot reaction involving the conjugate addition and cyclization of 3-cyclopropylideneprop-2-en-1-ones with sodium sulfinates rsc.org. While this example leads to a 3-sulfonylfuran, similar principles could be adapted for the synthesis of 2-sulfonylfurans.
Table 1: Exemplary Methods for the Formation of Aryl/Heteroaryl Sulfones
| Precursor | Reagents and Conditions | Product | Yield (%) | Reference |
| Benzene (B151609) | SO₃, H₂SO₄ | Benzenesulfonic acid | - | masterorganicchemistry.comlumenlearning.com |
| 2-Mercaptopyrimidine | 1. m-CPBA; 2. NaOMe, MeOH | Sodium sulfinate | High | rsc.org |
| Arenes | DABSO, AlCl₃ | Sodium arenesulfinate | Good to Excellent | rsc.org |
This table presents general methods for sulfone and sulfinate synthesis that can be conceptually applied to furan chemistry.
With the 2-methanesulfonylfuran core established, the next challenge is the regioselective introduction of a functional group at the 4-position. The methanesulfonyl group is strongly electron-withdrawing, which deactivates the furan ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta-position (C4) masterorganicchemistry.com. However, the harsh conditions often required for electrophilic substitution can be problematic for the sensitive furan ring.
A more controlled and widely used method for regioselective functionalization of aromatic and heteroaromatic rings is directed ortho-metalation, often involving lithiation researchgate.netnih.gov. In the case of a 2-substituted furan, lithiation typically occurs at the C5 position due to the high acidity of the α-proton. To achieve functionalization at the C4 position, a different strategy is required. One plausible route involves starting with a 3,4-disubstituted furan precursor or employing a synthesis that allows for the sequential introduction of substituents at the desired positions.
For instance, the synthesis of 4-bromo-2-methylfuran has been reported, indicating that functionalization at the 4-position of a 2-substituted furan is feasible researchgate.net. A strategy could involve the synthesis of a 2,4-disubstituted furan from acyclic precursors, followed by the introduction of the methanesulfonyl group.
Another approach is to start with a furan derivative that already contains a substituent at the 4-position. For example, starting with 3-furoic acid, one could potentially introduce a methyl group at the 4-position through a series of reactions, followed by functionalization at the 2- and 5-positions.
Bromomethyl Group Introduction Techniques
Once a 4-methyl-2-methanesulfonylfuran precursor is obtained, the next step is the introduction of the bromine atom onto the methyl group. This can be accomplished through radical bromination or by converting a 4-hydroxymethyl group into a 4-bromomethyl group via nucleophilic substitution.
Radical bromination is a common and effective method for the halogenation of alkyl groups attached to aromatic or heterocyclic rings . This reaction typically employs N-bromosuccinimide (NBS) as the brominating agent, often in the presence of a radical initiator such as benzoyl peroxide (BPO) or under UV irradiation researchgate.net. The reaction proceeds via a free-radical chain mechanism .
The selectivity of radical bromination is a key advantage; it preferentially occurs at positions that lead to the formation of the most stable radical intermediate. For a methyl group attached to a furan ring, the intermediate is a furfuryl-type radical, which is stabilized by resonance. It has been demonstrated that the bromination of methyl 2-methyl-3-furoate with NBS occurs selectively at the methyl group researchgate.net. This suggests that a similar approach would be effective for the bromination of 4-methyl-2-methanesulfonylfuran.
Table 2: Conditions for Radical Bromination of Methyl-substituted Aromatics
| Substrate | Reagents and Conditions | Product | Yield (%) | Reference |
| Toluene | NBS, Benzoyl Peroxide, CCl₄, reflux | Benzyl bromide | 64 | Generic textbook example |
| Methyl 2-methyl-3-furoate | NBS, Benzoyl Peroxide, CCl₄, reflux | Methyl 2-(bromomethyl)-3-furoate | - | researchgate.net |
| Alkyl-substituted Aromatic Compounds | Br₂, UV light | Bromoalkane | - |
This table provides examples of radical bromination on substrates analogous to 4-methyl-2-methanesulfonylfuran.
An alternative to radical bromination is the conversion of a 4-hydroxymethyl group into a 4-bromomethyl group. This two-step approach involves first synthesizing 4-(hydroxymethyl)-2-methanesulfonylfuran, followed by a nucleophilic substitution reaction to replace the hydroxyl group with a bromide.
The synthesis of the hydroxymethyl precursor could be achieved by the reduction of a 4-formyl or 4-carboxy derivative. The subsequent conversion of the alcohol to the bromide can be accomplished using a variety of reagents, such as phosphorus tribromide (PBr₃), thionyl bromide (SOBr₂), or hydrobromic acid (HBr). The direct nucleophilic substitution of alcohols is a well-established transformation in organic synthesis nih.govresearchgate.net.
This strategy offers an alternative to radical bromination and may be advantageous if the radical conditions are not compatible with the methanesulfonyl group or the furan ring. The synthesis of bromine-substituted 4-methyl-2(5H)-furanones from 4-(hydroxymethyl)-2(5H)-furanone demonstrates the viability of functionalizing a hydroxymethyl group on a furan-related scaffold nih.gov.
Methanesulfonyl Group Elaboration Methods
The methanesulfonyl group in this compound is a strong electron-withdrawing group and can influence the reactivity of the furan ring. It can also be a site for further chemical transformations.
One possible elaboration is the elimination of the methylsulfonyl group. This can be desirable in some synthetic sequences to generate an unsubstituted position on the ring nih.gov.
Furthermore, the electron-withdrawing nature of the methanesulfonyl group activates the furan ring for nucleophilic aromatic substitution (S_NAr) masterorganicchemistry.comyoutube.comnih.gov. Although S_NAr is more common in six-membered aromatic systems, it can occur in electron-deficient five-membered heterocycles. A leaving group at the C5 position of 2-methanesulfonylfuran, for example, could potentially be displaced by a nucleophile. The presence of the sulfonyl group would stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction masterorganicchemistry.comyoutube.com. This allows for the introduction of a variety of nucleophiles onto the furan ring, further diversifying the molecular structure.
Sulfonylation Reactions on Furan Precursors
The introduction of a sulfonyl group onto a furan ring can be a critical step in the synthesis of the target molecule. Direct sulfonylation of the furan ring can be challenging due to the acid-sensitivity of the furan nucleus, which can lead to polymerization or ring-opening under harsh acidic conditions often employed in traditional sulfonation reactions. Therefore, milder and more indirect methods are generally preferred.
One viable approach involves the use of β-ketosulfones in a cascade reaction with α-functionalized nitroalkenes to yield densely substituted sulfonylfurans. This method, however, is more suited for the synthesis of highly substituted furan rings and may not be the most direct route for a 2,4-disubstituted product.
A more common and often more effective strategy for introducing a sulfonyl group onto a furan ring is through the oxidation of a corresponding thioether. This two-step process involves the initial introduction of a methylthio (-SMe) group, followed by oxidation to the desired methanesulfonyl (-SO₂Me) group. The introduction of the methylthio group can be achieved through various methods, including the reaction of a lithiated furan with dimethyl disulfide or via a copper-catalyzed coupling reaction.
Oxidative Transformations to Install the Sulfonyl Moiety
The oxidation of a methylthiofuran to a methanesulfonylfuran is a reliable and widely used transformation in organic synthesis. This step is typically achieved using a variety of oxidizing agents. The choice of oxidant and reaction conditions is crucial to ensure complete oxidation to the sulfone without over-oxidation or degradation of the sensitive furan ring.
Commonly employed oxidants for this transformation include meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide (H₂O₂), and potassium permanganate (KMnO₄). The reaction is often carried out in a suitable solvent, such as dichloromethane (DCM) or acetic acid, at controlled temperatures to manage the exothermicity of the reaction.
For instance, the oxidation of a 2-(methylthio)furan derivative with an excess of m-CPBA in DCM at room temperature would be expected to yield the corresponding 2-methanesulfonylfuran in good yield. Careful monitoring of the reaction progress is necessary to prevent side reactions.
| Oxidizing Agent | Typical Solvent | Temperature Range (°C) | Key Considerations |
| m-CPBA | Dichloromethane (DCM) | 0 to room temperature | Good selectivity, readily available. |
| Hydrogen Peroxide | Acetic Acid | Room temperature to 60 | Can require a catalyst, potentially greener. |
| Potassium Permanganate | Acetone/Water | 0 to room temperature | Strong oxidant, can lead to over-oxidation if not controlled. |
Integrated Multi-Step Synthetic Routes to this compound
Given the considerations for introducing both the sulfonyl and bromomethyl groups, a plausible multi-step synthetic route for this compound is proposed, starting from commercially available 2-methylfuran.
Step 1: Friedel-Crafts Acylation of 2-Methylfuran
The synthesis could commence with a Friedel-Crafts acylation of 2-methylfuran to introduce a functional handle at the 5-position, which will ultimately become the 2-position of the target molecule. Acylation with acetic anhydride in the presence of a mild Lewis acid catalyst, such as zinc chloride or a solid acid catalyst, would be expected to yield 5-methyl-2-acetylfuran. The use of milder catalysts is crucial to avoid polymerization of the furan ring. wikipedia.org
Step 2: Thioacetalization and Reduction
The resulting ketone, 5-methyl-2-acetylfuran, can be converted to a methylthio group. This could be achieved through a two-step process involving the formation of a dithioacetal using methanethiol, followed by reduction, for example, with a reducing agent like sodium borohydride. A more direct approach could involve a Wolff-Kishner or Clemmensen reduction of the ketone to an ethyl group, followed by further functionalization, though this might be less efficient. masterorganicchemistry.com
Step 3: Oxidation to the Sulfone
The 2-(methylthio)-5-methylfuran obtained in the previous step would then be oxidized to the corresponding 2-methanesulfonyl-5-methylfuran using an oxidizing agent such as m-CPBA, as detailed in section 2.3.2.
Step 4: Benzylic Bromination
The final step would be the selective bromination of the methyl group at the 5-position (now considered the 4-position in the final product nomenclature) to afford this compound. This can be achieved using a radical brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or under photochemical conditions. masterorganicchemistry.com This reaction is known as the Wohl-Ziegler reaction and is selective for the bromination of allylic and benzylic positions. masterorganicchemistry.com
Optimization of Reaction Conditions and Selectivity
The successful synthesis of this compound hinges on the careful optimization of each reaction step to maximize yield and selectivity.
In the initial Friedel-Crafts acylation step, the choice of catalyst is critical. While traditional Lewis acids like aluminum chloride can be effective, they often lead to the degradation of furan derivatives. The use of milder, heterogeneous catalysts such as zeolites or supported metal oxides can offer improved selectivity and easier product purification. For instance, solid acid catalysts have been shown to be effective for the acylation of 2-methylfuran. proquest.com
For the oxidation of the thioether to the sulfone, catalytic systems involving metal oxides with a stoichiometric oxidant like hydrogen peroxide can offer a greener alternative to peroxy acids.
Solvent and temperature play a significant role in each step of the proposed synthesis.
Acylation: The Friedel-Crafts acylation is typically performed in non-polar, aprotic solvents like dichloromethane or carbon disulfide. The reaction temperature is often kept low initially to control the reaction rate and then gradually warmed.
Oxidation: The oxidation of the thioether is often carried out in chlorinated solvents like DCM. The temperature needs to be carefully controlled, as the reaction is exothermic. Lower temperatures generally favor higher selectivity.
Bromination: The radical bromination with NBS is typically performed in non-polar solvents such as carbon tetrachloride or cyclohexane. The reaction is initiated by heat or light, and the temperature needs to be controlled to prevent unwanted side reactions. The choice of solvent can influence the selectivity of the bromination.
| Reaction Step | Solvent | Temperature (°C) | Impact on Selectivity and Yield |
| Friedel-Crafts Acylation | Dichloromethane | 0 to 40 | Milder conditions prevent furan polymerization. |
| Thioether Oxidation | Dichloromethane | 0 to 25 | Control of exothermicity prevents over-oxidation. |
| Benzylic Bromination | Carbon Tetrachloride | 60 to 80 (reflux) | Promotes radical chain reaction and selectivity for the methyl group. |
Sustainable Synthesis Considerations and Green Chemistry Methodologies
Incorporating principles of green chemistry into the synthesis of this compound is an important consideration.
Solvents: Replacing hazardous solvents like carbon tetrachloride in the bromination step with greener alternatives is a key goal. While challenging for radical reactions, studies into alternative solvents are ongoing.
Reagents: In the bromination step, using reagents that are safer to handle than elemental bromine, such as NBS, is a standard practice that aligns with green chemistry principles. Furthermore, exploring catalytic bromination methods that utilize bromide salts with an oxidant could further enhance the greenness of the process. acsgcipr.org
Reactivity and Transformational Chemistry of 4 Bromomethyl 2 Methanesulfonylfuran
Reactivity at the Bromomethyl Moiety
The bromomethyl group (—CH₂Br) attached to the furan (B31954) ring is analogous to a benzylic bromide. This structural feature renders the carbon atom of the methylene (B1212753) group electrophilic and susceptible to a variety of transformations. The C-Br bond is polarized, and the bromine atom serves as a good leaving group in nucleophilic substitution and elimination reactions.
Nucleophilic Substitution Reactions (S_N2, S_N1 considerations)
The primary nature of the carbon bearing the bromine atom strongly favors nucleophilic substitution via an S_N2 (bimolecular nucleophilic substitution) mechanism. In this concerted process, a nucleophile attacks the electrophilic carbon atom, leading to the simultaneous displacement of the bromide ion. The transition state involves a pentacoordinate carbon atom, and the reaction proceeds with an inversion of stereochemistry if the carbon were chiral.
The potential for an S_N1 (unimolecular nucleophilic substitution) reaction is significantly lower. An S_N1 mechanism would require the formation of a primary carbocation upon departure of the bromide ion. Primary carbocations are inherently unstable. Although resonance stabilization from the adjacent furan ring could theoretically occur, the strong electron-withdrawing effect of the methanesulfonyl group at the 2-position would destabilize any positive charge buildup on the furan ring, thereby disfavoring the formation of a carbocation intermediate.
A variety of nucleophiles can be employed in the S_N2 displacement of the bromide. These reactions are typically carried out in polar aprotic solvents, such as acetone, DMF, or DMSO, which can solvate the cation of the nucleophilic salt without significantly solvating the anionic nucleophile, thus enhancing its reactivity.
| Nucleophile (Nu⁻) | Product | Reaction Conditions (Typical) |
| Cyanide (CN⁻) | 4-(Cyanomethyl)-2-methanesulfonylfuran | NaCN or KCN in DMSO, 25-50 °C |
| Azide (N₃⁻) | 4-(Azidomethyl)-2-methanesulfonylfuran | NaN₃ in DMF, 25-50 °C |
| Hydroxide (OH⁻) | (4-(2-Methanesulfonylfuran))methanol | NaOH in THF/H₂O, 0-25 °C |
| Alkoxides (RO⁻) | 4-(Alkoxymethyl)-2-methanesulfonylfuran | NaOR in ROH, 25-60 °C |
| Thiolates (RS⁻) | 4-(Alkylthiomethyl)-2-methanesulfonylfuran | NaSR in EtOH, 25 °C |
| Amines (RNH₂) | 4-((Alkylamino)methyl)-2-methanesulfonylfuran | RNH₂ (2 eq.) in THF, 25 °C |
Elimination Reactions to Form Exocyclic Double Bonds
Treatment of 4-(bromomethyl)-2-methanesulfonylfuran with a strong, sterically hindered base can promote an E2 (bimolecular elimination) reaction. This process involves the abstraction of a proton from the carbon adjacent to the bromomethyl group (i.e., the furan ring) and the concurrent expulsion of the bromide ion, leading to the formation of an exocyclic double bond.
However, the acidity of the protons on the furan ring is a critical factor. The methanesulfonyl group enhances the acidity of the furan protons, particularly at the C5 position. A strong base might preferentially deprotonate the furan ring rather than induce elimination. The choice of a non-nucleophilic, sterically hindered base, such as potassium tert-butoxide (t-BuOK) or lithium diisopropylamide (LDA), would be crucial to favor the elimination pathway over substitution or ring deprotonation. The expected product would be 4-methylene-2-methanesulfonyl-4,5-dihydrofuran.
Halogen-Metal Exchange Reactions
The bromine atom of the bromomethyl group can undergo halogen-metal exchange upon treatment with organometallic reagents, most commonly organolithium compounds like n-butyllithium or t-butyllithium. wikipedia.orgtcnj.edu This reaction is typically performed at low temperatures (e.g., -78 °C) in an inert solvent like tetrahydrofuran (B95107) (THF) to prevent side reactions. The exchange results in the formation of a highly reactive organolithium species, (4-(lithiomethyl)-2-methanesulfonylfuran).
This newly formed organometallic intermediate is a potent nucleophile and can be trapped with various electrophiles to create new carbon-carbon or carbon-heteroatom bonds. This two-step sequence provides a versatile method for elaborating the side chain at the 4-position of the furan ring.
| Electrophile | Final Product |
| Carbon dioxide (CO₂) | 2-(2-Methanesulfonylfuran-4-yl)acetic acid |
| Aldehydes/Ketones (R₂C=O) | 2-(2-Methanesulfonylfuran-4-yl)-1-alkanol |
| Alkyl halides (R'-X) | 4-(Alkyl)-2-methanesulfonylfuran |
| Esters (R'COOR'') | 1-(2-Methanesulfonylfuran-4-yl)alkan-2-one |
Radical Reactions Involving the C-Br Bond
The C-Br bond in this compound is susceptible to homolytic cleavage to form a carbon-centered radical. This can be initiated by radical initiators, such as azobisisobutyronitrile (AIBN), or by photolysis. The resulting 4-(2-methanesulfonylfuryl)methyl radical is stabilized by resonance with the furan ring.
This radical can participate in various radical-mediated transformations. For instance, in the presence of a suitable hydrogen atom donor, such as tributyltin hydride (Bu₃SnH), the bromomethyl group can be reduced to a methyl group. Alternatively, the radical can add to activated alkenes in a radical addition reaction. A common preparative route to compounds of this nature is the radical bromination of the corresponding 4-methylfuran derivative using N-bromosuccinimide (NBS) in the presence of a radical initiator.
Transformations Involving the Methanesulfonyl Group
The methanesulfonyl group (—SO₂CH₃) is a powerful electron-withdrawing group that significantly influences the reactivity of the furan ring.
Role as an Electron-Withdrawing Group in Furan Reactivity
The methanesulfonyl group deactivates the furan ring towards electrophilic aromatic substitution. Furan itself is an electron-rich aromatic heterocycle that readily undergoes reactions like nitration, halogenation, and Friedel-Crafts acylation, primarily at the 2- and 5-positions. The —SO₂CH₃ group, through both its inductive and resonance effects, withdraws electron density from the ring, making it less nucleophilic and thus less reactive towards electrophiles.
Any electrophilic substitution, if it were to occur under forcing conditions, would be directed to the C4 position, which is meta to the deactivating sulfonyl group. However, the presence of the bromomethyl group at this position already fulfills this substitution.
Conversely, the strong electron-withdrawing nature of the methanesulfonyl group can potentially activate the furan ring towards nucleophilic aromatic substitution (S_NAr), a reaction pathway not typically observed for unsubstituted furan. In such a reaction, a potent nucleophile could attack one of the ring carbons, leading to the displacement of a suitable leaving group. In the case of this compound, there isn't a leaving group directly on the ring. However, the increased acidity of the ring protons, particularly at the C5 position, is a notable consequence of the sulfonyl group's presence. This could facilitate deprotonation and subsequent reaction with electrophiles at this position.
Potential for Sulfonyl Group Modification or Removal
The methanesulfonyl group at the 2-position of the furan ring is a powerful electron-withdrawing group, significantly influencing the reactivity of the entire molecule. While stable under many conditions, this group can be modified or removed, offering pathways to further functionalized furan derivatives.
One of the most common transformations for sulfonyl groups is their reductive removal, a process known as desulfonylation. This can be achieved using various reducing agents, such as sodium amalgam, samarium(II) iodide, or tin hydrides. The choice of reagent can sometimes be influenced by the other functional groups present in the molecule. In the context of this compound, a mild reducing agent would be necessary to avoid concomitant reduction of the bromomethyl group.
Alternatively, the sulfonyl group can be displaced through nucleophilic aromatic substitution, although this is generally challenging on electron-rich furan rings. However, the presence of the strongly deactivating sulfonyl group itself can, under certain conditions, facilitate the attack of a potent nucleophile at the carbon atom to which it is attached.
Finally, modification of the sulfonyl group itself is also a possibility. For instance, reactions at the alpha-carbon of the methyl group are conceivable, though the high electron-withdrawing nature of the SO2 group would necessitate strong bases for deprotonation.
A summary of potential sulfonyl group modifications is presented in the table below.
| Transformation | Reagents and Conditions | Product Type |
| Reductive Desulfonylation | Sodium amalgam, samarium(II) iodide, tin hydrides | 4-(Bromomethyl)furan |
| Nucleophilic Displacement | Strong nucleophiles (e.g., organolithiums) under forcing conditions | 2-Substituted-4-(bromomethyl)furan |
Reactivity of the Furan Core
The furan ring is an electron-rich aromatic system, which typically makes it highly reactive towards electrophiles. However, in this compound, the presence of the potent electron-withdrawing methanesulfonyl group at the 2-position significantly deactivates the ring towards electrophilic attack and, conversely, can activate it towards nucleophilic attack.
Furan is generally much more reactive than benzene (B151609) in electrophilic aromatic substitution (EAS) reactions, with a strong preference for substitution at the 2- and 5-positions. chemicalbook.combldpharm.com However, the methanesulfonyl group at the 2-position of the target molecule is strongly deactivating and will direct incoming electrophiles to the 3- or 5-position. The bromomethyl group at the 4-position is weakly deactivating. Given these substituent effects, any potential EAS reaction would be expected to be sluggish and would likely occur at the less sterically hindered 3-position. Typical EAS reactions like nitration, halogenation, or Friedel-Crafts acylation would require harsh conditions that might not be compatible with the bromomethyl group.
Nucleophilic aromatic substitution (NAS) is generally difficult on electron-rich aromatic rings like furan. edurev.in However, the presence of a strong electron-withdrawing group, such as the methanesulfonyl group, can facilitate NAS by stabilizing the negatively charged intermediate (Meisenheimer complex). pearson.comnih.gov In this compound, the methanesulfonyl group could potentially act as a leaving group if a sufficiently strong nucleophile attacks the C2 position. Alternatively, if another leaving group were present on the ring, the methanesulfonyl group would activate the ring towards its displacement.
Furan can participate as the diene component in Diels-Alder reactions. mdpi.com The reactivity of the furan ring in these [4+2] cycloadditions is influenced by its substituents. Electron-donating groups on the furan ring generally increase its reactivity as a diene, while electron-withdrawing groups decrease it. The methanesulfonyl group in this compound would therefore be expected to significantly reduce the furan's reactivity as a diene. Consequently, Diels-Alder reactions with this compound would likely require highly reactive dienophiles and/or high temperatures. nih.gov It is also possible for furans to act as dienophiles in inverse-electron-demand Diels-Alder reactions, although this is less common.
The furan ring can undergo ring-opening reactions under various conditions, particularly in the presence of strong acids or oxidizing agents. acs.org The presence of the methanesulfonyl group could influence the stability of the furan ring. Acid-catalyzed ring-opening of furan typically proceeds through protonation of the ring, followed by nucleophilic attack of a solvent molecule. acs.org The electron-withdrawing nature of the sulfonyl group might make the ring less susceptible to protonation but could also influence the stability of any resulting intermediates. Oxidative ring-opening is also a known reaction of furans.
Formation of Novel Carbon-Carbon Bonds
The bromomethyl group at the 4-position is a key handle for the formation of new carbon-carbon bonds. This benzylic-type bromide is susceptible to nucleophilic substitution by a wide range of carbon nucleophiles.
Common carbon-carbon bond-forming reactions involving the bromomethyl group include:
Alkylation of enolates: Reaction with enolates derived from ketones, esters, or other carbonyl compounds would lead to the introduction of an alkyl chain at the 4-position.
Cyanide displacement: Reaction with cyanide salts (e.g., NaCN, KCN) would yield the corresponding nitrile, which can be further elaborated into carboxylic acids, amines, or other functional groups. thesciencehive.co.uk
Grignard and organocuprate reactions: While direct reaction with Grignard reagents can be complicated by the acidity of the furan ring protons, organocuprates are generally softer nucleophiles that could potentially displace the bromide.
Wittig and related reactions: Conversion of the bromomethyl group into a phosphonium (B103445) salt, followed by reaction with a base, would generate a Wittig reagent. This ylide could then react with aldehydes or ketones to form alkenes.
Cross-coupling reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Sonogashira reactions, are powerful methods for forming carbon-carbon bonds. chemistry.coach The bromomethyl group could potentially participate in such reactions, although these are more commonly employed with aryl or vinyl halides.
A summary of potential C-C bond-forming reactions at the bromomethyl group is presented in the table below.
| Reaction Type | Nucleophile/Reagent | Product |
| Enolate Alkylation | Ketone/Ester Enolate | 4-(Alkylcarbonylmethyl)-2-methanesulfonylfuran |
| Cyanide Displacement | Sodium Cyanide | 4-(Cyanomethyl)-2-methanesulfonylfuran |
| Wittig Reaction | 1. PPh3; 2. Base; 3. RCHO | 4-(Alkenyl)-2-methanesulfonylfuran |
| Suzuki Coupling | Arylboronic acid, Pd catalyst | 4-(Arylmethyl)-2-methanesulfonylfuran |
Insufficient Published Data for "this compound"
Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a lack of specific, published research data concerning the reactivity and transformational chemistry of the compound This compound . The search included targeted queries for cross-coupling reactions (Suzuki, Sonogashira, Negishi), alkylation, arylation, condensation, addition reactions, and various carbon-heteroatom bond-forming reactions (amination, etherification, etc.) involving this specific molecule.
The available literature provides general information on the reactivity of related, but structurally distinct, compounds such as other bromomethyl-substituted furans or different furan sulfone derivatives. However, no dedicated studies or detailed experimental findings for the reactions of this compound itself could be located.
Due to the absence of specific research findings, experimental data, and reaction examples in peer-reviewed journals or patents for this particular compound, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the requested outline and quality standards. Constructing such an article would require speculation on the compound's reactivity based on general chemical principles rather than on established, citable research. This would not meet the required standard of being based on detailed and diverse sources.
Therefore, the content for the following sections and subsections cannot be provided:
Formation of Carbon-Heteroatom Bonds (C-N, C-O, C-S, C-P, C-Se, C-X)
Thioether and Sulfone Formation
Further investigation into this compound would require original laboratory research to characterize its chemical behavior and reactivity.
Phosphorylation Reactions
The introduction of a phosphorus-containing moiety onto the this compound scaffold can be effectively achieved through phosphorylation reactions, primarily involving the displacement of the bromide ion. The Michaelis-Arbuzov reaction stands as a prominent method for the formation of a carbon-phosphorus bond, converting the bromomethyl group into a phosphonate (B1237965) ester. researchgate.netrsc.org This reaction is a cornerstone in the synthesis of phosphonates and is widely applicable to alkyl halides. rsc.org
The reaction proceeds via the nucleophilic attack of a trialkyl phosphite (B83602), such as triethyl phosphite, on the electrophilic carbon of the bromomethyl group. This initial SN2 displacement of the bromide ion leads to the formation of a quasi-phosphonium salt intermediate. In the subsequent and typically rate-determining step, the displaced bromide ion attacks one of the alkyl groups of the phosphite ester, resulting in the formation of the corresponding dialkyl phosphonate and an alkyl bromide byproduct. rsc.org
Given the reactivity of primary alkyl bromides, this compound is an excellent substrate for this transformation. The reaction is generally carried out by heating the alkyl halide with the trialkyl phosphite, often without a solvent. ontosight.ai However, Lewis acid catalysis can facilitate the reaction at room temperature. organic-chemistry.org
A representative scheme for the phosphorylation of this compound is depicted below:
Scheme 1: Michaelis-Arbuzov Reaction of this compound
(Image depicting the reaction of this compound with a trialkyl phosphite to yield a dialkyl (2-methanesulfonylfuran-4-yl)methylphosphonate)
The resulting phosphonate esters are valuable synthetic intermediates, notably for their use in the Horner-Wadsworth-Emmons olefination reaction to form alkenes.
Table 1: Typical Conditions for the Michaelis-Arbuzov Reaction
| Parameter | Condition | Notes |
| Phosphorus Reagent | Trialkyl phosphite (e.g., triethyl phosphite) | The choice of alkyl group can influence reaction rate and product properties. |
| Solvent | Often neat (no solvent) | High-boiling point solvents can be used if necessary. |
| Temperature | Elevated temperatures (typically >100 °C) | Lewis acid catalysis can lower the required temperature. organic-chemistry.org |
| Reaction Time | Several hours | Monitored by techniques such as TLC or GC. |
| Work-up | Distillation to remove the alkyl halide byproduct | Followed by chromatographic purification of the phosphonate product. |
Functional Group Interconversions on the Bromomethyl and Methanesulfonyl Groups
The presence of two distinct and reactive functional groups, the bromomethyl and the methanesulfonyl moieties, on the furan ring allows for a range of selective chemical transformations. These interconversions are crucial for the further elaboration of the molecule into more complex structures.
Interconversions of the Bromomethyl Group:
The bromomethyl group at the 4-position of the furan ring behaves as a typical primary alkyl halide, making it susceptible to nucleophilic substitution reactions. libretexts.orgyoutube.com This reactivity allows for the introduction of a wide variety of functional groups.
Nucleophilic Substitution Reactions: The carbon-bromine bond is polarized, rendering the methylene carbon electrophilic and a prime target for nucleophiles. youtube.com A general scheme for this transformation is shown below:
Scheme 2: Nucleophilic Substitution at the Bromomethyl Group
(Image depicting the general reaction of this compound with a nucleophile 'Nu' to form a substituted product and a bromide salt)
A diverse array of nucleophiles can be employed, leading to a variety of derivatives. The reaction conditions are typically mild, often proceeding at room temperature or with gentle heating in a suitable polar aprotic solvent.
Table 2: Examples of Nucleophilic Substitution Reactions on the Bromomethyl Group
| Nucleophile | Reagent Example | Product Functional Group | Typical Solvent |
| Hydroxide | Sodium Hydroxide (NaOH) | Alcohol (-CH₂OH) | THF/Water |
| Alkoxide | Sodium Methoxide (NaOCH₃) | Ether (-CH₂OCH₃) | Methanol |
| Cyanide | Sodium Cyanide (NaCN) | Nitrile (-CH₂CN) | DMSO |
| Azide | Sodium Azide (NaN₃) | Azide (-CH₂N₃) | DMF |
| Thiolate | Sodium Thiophenoxide (NaSPh) | Thioether (-CH₂SPh) | Ethanol |
| Amine | Ammonia (NH₃) | Primary Amine (-CH₂NH₂) | Ethanol |
Interconversions of the Methanesulfonyl Group:
The methanesulfonyl group (-SO₂CH₃) is a strong electron-withdrawing group and is generally stable. However, under specific reductive conditions, it can be transformed or removed entirely. wikipedia.org
Reductive Desulfonylation: The cleavage of the carbon-sulfur bond in sulfones, known as desulfonylation, typically requires potent reducing agents. wikipedia.orgorganicreactions.org This reaction results in the replacement of the sulfonyl group with a hydrogen atom, effectively de-functionalizing that position of the furan ring. Common reagents for this transformation include active metals like sodium amalgam or samarium(II) iodide. wikipedia.org
Scheme 3: Reductive Desulfonylation of the Methanesulfonyl Group
(Image depicting the removal of the methanesulfonyl group from this compound using a reducing agent to yield 4-(bromomethyl)furan)
Reduction to Sulfide: While the complete removal of the sulfonyl group is common, it can also be reduced to the corresponding sulfide. This transformation is challenging due to the high stability of the sulfone group. Reagents such as lithium aluminum hydride in combination with titanium tetrachloride have been reported to effect this reduction. psu.edu
Table 3: Reagents for the Transformation of the Methanesulfonyl Group
| Transformation | Reagent System | Product | Notes |
| Reductive Desulfonylation | Sodium Amalgam (Na/Hg) | 4-(Bromomethyl)furan | Replaces the -SO₂CH₃ group with -H. wikipedia.org |
| Reductive Desulfonylation | Samarium(II) Iodide (SmI₂) | 4-(Bromomethyl)furan | A milder alternative for reductive desulfonylation. wikipedia.org |
| Reduction to Sulfide | LiAlH₄ / TiCl₄ | 4-(Bromomethyl)-2-(methylthio)furan | Reduces the sulfone to a sulfide. psu.edu |
The selective manipulation of either the bromomethyl or the methanesulfonyl group provides a powerful strategy for the synthesis of a diverse library of furan derivatives from this compound.
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Strategic Applications of 4 Bromomethyl 2 Methanesulfonylfuran As a Synthetic Intermediate
Development of Advanced Functional Materials Precursors
Intermediates for Optoelectronic Materials
While general synthetic routes exist for furan (B31954) derivatives, sulfones, and brominated compounds, no specific examples, data tables, or detailed research findings concerning the direct application of 4-(Bromomethyl)-2-methanesulfonylfuran in these areas could be located. To adhere to the strict quality and accuracy requirements of the request—and to avoid introducing information that falls outside the explicit scope—the article cannot be produced.
Generating content based on the predicted reactivity of its functional groups without direct, published evidence would amount to speculation and would not meet the standard of a scientifically accurate, authoritative article. Therefore, in the absence of specific data for this compound, the request cannot be fulfilled as outlined.
Contributions to Methodological Advancements in Organic Chemistry
The dual reactivity of this compound positions it as a versatile substrate for exploring and optimizing modern synthetic methodologies. Its distinct functional groups—a labile C-Br bond for nucleophilic substitution and a stable, electron-influencing sulfonyl group—allow for its application in diverse areas of chemical innovation, from catalyst engineering to high-throughput synthesis.
Furan-containing ligands have been successfully employed in transition-metal catalysis, where the furan ring can act as a hemilabile coordinating group or a tunable electronic scaffold. The development of novel catalysts often relies on the synthesis of sophisticated ligands that can precisely control the activity and selectivity of a metallic center.
The reactive bromomethyl handle on this compound makes it an ideal starting point for the synthesis of new furan-based ligands. For instance, it can undergo facile nucleophilic substitution with primary or secondary phosphines to yield furan-containing phosphine (B1218219) ligands. Such ligands are crucial in homogeneous catalysis, with applications in cross-coupling reactions, hydrogenations, and hydroformylations.
The synthetic pathway to a potential phosphine ligand is outlined below:
| Reactant 1 | Reactant 2 | Product (Furan-based Ligand) | Potential Catalytic Application |
| This compound | Diphenylphosphine | (2-(Methanesulfonyl)furan-4-yl)methyldiphenylphosphine | Palladium-catalyzed cross-coupling |
| This compound | Dicyclohexylphosphine | (2-(Methanesulfonyl)furan-4-yl)methyldicyclohexylphosphine | Rhodium-catalyzed hydrogenation |
The methanesulfonyl group at the C2 position plays a critical electronic role. As a strong electron-withdrawing group, it reduces the electron density of the furan ring. This electronic modification can significantly impact the properties of a resulting metal complex in several ways:
Enhanced Ligand Acidity: The electron-poor nature of the furan ring can increase the π-acceptor properties of the phosphine ligand, which can stabilize electron-rich metal centers.
Modulation of Catalyst Reactivity: By tuning the electronic properties of the ligand, the oxidative addition and reductive elimination steps of a catalytic cycle can be influenced, potentially leading to improved reaction rates and selectivity.
Stabilization of Catalytic Intermediates: The sulfonyl group may offer additional weak coordination sites or electrostatic interactions that help stabilize key intermediates in a catalytic cycle.
Therefore, this compound serves as a valuable precursor for creating a library of electronically-tuned furan-based ligands, contributing to the rational design and development of new, highly efficient catalysts. frontiersin.orgorganic-chemistry.orgresearchgate.netmdpi.com
Flow chemistry and high-throughput synthesis are transformative technologies in modern organic chemistry, enabling faster, safer, and more efficient production of chemical compounds. d-nb.infonih.govresearchgate.netmdpi.comnih.gov Continuous-flow systems, in particular, offer superior control over reaction parameters like temperature, pressure, and mixing, which is especially advantageous for highly exothermic or rapid reactions, or those involving unstable intermediates. nih.gov
The compound this compound is well-suited for use in these advanced synthetic platforms for several reasons:
Handling of Reactive Intermediates: The synthesis of sulfonyl chlorides, precursors to sulfones, often involves harsh reagents like chlorosulfonic acid. mdpi.com Performing such reactions in a flow reactor enhances safety by minimizing the volume of hazardous material at any given time and allowing for precise temperature control. mdpi.com
Precise Control of Subsequent Reactions: The bromomethyl group is highly reactive towards nucleophiles. In a continuous-flow setup, the reaction of this compound with a nucleophile can be precisely controlled by managing residence time and stoichiometry, minimizing the formation of byproducts that can occur in slower batch processes.
Application in High-Throughput Screening: The dual functionality of the molecule allows for the rapid generation of compound libraries. The bromomethyl group can be reacted with a diverse set of nucleophiles (amines, thiols, alcohols), while the sulfonyl group could potentially be modified or used in reactions like Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, a powerful tool for high-throughput medicinal chemistry. acs.org
This adaptability makes this compound a valuable substrate for leveraging the benefits of flow chemistry and high-throughput synthesis to accelerate discovery and process development.
Theoretical and Computational Investigations of 4 Bromomethyl 2 Methanesulfonylfuran
Quantum Chemical Analysis of Electronic Structure
Quantum chemical calculations are instrumental in describing the distribution of electrons within a molecule, which in turn governs its chemical properties and reactivity. For 4-(Bromomethyl)-2-methanesulfonylfuran, these analyses focus on the interplay between the furan (B31954) ring and its electron-withdrawing and potentially reactive substituents.
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, positing that the majority of chemical reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. taylorandfrancis.comwikipedia.orglibretexts.orgucsb.eduyoutube.com The energy and spatial distribution of these orbitals in this compound provide critical clues about its electrophilic and nucleophilic nature.
The methanesulfonyl group at the 2-position and the bromomethyl group at the 4-position are both expected to significantly influence the electronic landscape of the furan ring. The methanesulfonyl group, being a strong electron-withdrawing group, would lower the energy of both the HOMO and LUMO. A lower LUMO energy suggests that the molecule is a good electron acceptor, making it susceptible to nucleophilic attack. The bromomethyl group also contributes to the electrophilic character of the molecule, not only through its inductive effects but also by providing a potential site for nucleophilic substitution at the benzylic-like carbon.
The HOMO is likely to be localized primarily on the furan ring, though its energy will be stabilized (lowered) by the electron-withdrawing substituents. The LUMO, conversely, is expected to have significant contributions from the sulfonyl group and the bromomethyl carbon, highlighting the regions most susceptible to receiving electrons. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) | Description |
| LUMO+1 | -0.5 | Higher energy unoccupied orbital |
| LUMO | -1.8 | Lowest unoccupied molecular orbital, indicating electrophilic sites |
| HOMO | -7.2 | Highest occupied molecular orbital, indicating nucleophilic character |
| HOMO-1 | -8.5 | Lower energy occupied orbital |
Note: These values are illustrative and represent a plausible scenario based on the effects of the substituents. Actual values would require specific quantum chemical calculations.
The distribution of electron density in a molecule can be quantified through various charge analysis schemes and visualized using molecular electrostatic potential (MEP) maps. For this compound, the MEP would reveal the regions of positive and negative electrostatic potential, which are crucial for understanding intermolecular interactions and predicting sites of electrophilic and nucleophilic attack.
It is anticipated that the oxygen atoms of the methanesulfonyl group would exhibit a significant negative electrostatic potential (red regions in an MEP map) due to the high electronegativity of oxygen. The sulfur atom, in turn, would have a positive potential. The bromine atom would also show a region of negative potential, while the carbon atom attached to it would be electrophilic. The hydrogen atoms of the methyl and methylene (B1212753) groups would be characterized by positive potentials. The furan ring itself would present a more complex picture, with the oxygen atom being a site of negative potential.
Table 2: Hypothetical Mulliken Atomic Charges for Selected Atoms in this compound
| Atom | Hypothetical Mulliken Charge (a.u.) |
| S (sulfonyl) | +1.2 |
| O (sulfonyl) | -0.6 |
| C (bromomethyl) | +0.2 |
| Br | -0.1 |
| O (furan) | -0.4 |
Note: These charge values are hypothetical illustrations of the expected charge distribution based on the electronegativity and bonding environment of the atoms.
Furan is considered an aromatic compound, though its aromaticity is less pronounced than that of benzene (B151609). rsc.org The presence of strongly perturbing substituents, such as the methanesulfonyl and bromomethyl groups, can significantly impact the aromatic character of the furan ring in this compound.
Aromaticity can be assessed computationally through various indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). A negative NICS value at the center of the ring is indicative of aromatic character. The electron-withdrawing nature of the substituents would likely decrease the electron density within the furan ring, potentially leading to a reduction in its aromaticity. This can be conceptualized as a partial disruption of the cyclic delocalization of the π-electrons. A detailed computational analysis would be necessary to quantify the extent of this effect.
Conformational Analysis and Molecular Dynamics Simulations
While quantum chemical calculations provide a static picture of a molecule, its dynamic behavior and the interactions between molecules in a condensed phase are also of great interest. Conformational analysis and molecular dynamics simulations are the tools used to explore these aspects.
The methanesulfonyl and bromomethyl groups are not static but can rotate around the single bonds connecting them to the furan ring. The energy associated with these rotations determines the preferred conformations of the molecule.
Table 3: Hypothetical Rotational Energy Barriers for Substituents in this compound
| Rotational Bond | Hypothetical Energy Barrier (kcal/mol) |
| Furan-C(H2)Br | 2.5 |
| Furan-S(O2)CH3 | 1.8 |
Note: These are estimated values to illustrate the concept of rotational barriers and would need to be confirmed by specific calculations.
In a solid or liquid state, molecules of this compound will interact with each other through various non-covalent forces. Molecular dynamics (MD) simulations can provide a detailed picture of these interactions over time. nih.govnih.govmdpi.comrsc.org
Given the presence of polar groups like the methanesulfonyl group and the bromine atom, dipole-dipole interactions are expected to play a significant role in the condensed phase behavior. The oxygen atoms of the sulfonyl group could also act as hydrogen bond acceptors in the presence of suitable donor molecules. Halogen bonding, a non-covalent interaction involving the bromine atom, might also be a factor in the crystal packing of this compound. MD simulations could be employed to predict properties such as the density, heat of vaporization, and diffusion coefficients in the liquid phase, as well as to model the crystal lattice structure. These simulations would reveal the preferred modes of intermolecular association and how they influence the macroscopic properties of the substance.
Prediction of Spectroscopic Parameters via Computational Methods
Computational methods are invaluable for predicting spectroscopic properties, which aids in the structural elucidation and characterization of molecules.
NMR Spectroscopy: Predicting Nuclear Magnetic Resonance (NMR) spectra is a routine task in computational chemistry. nrel.gov Using DFT functionals optimized for NMR calculations (e.g., WP04, B3LYP) and appropriate basis sets, one can calculate the chemical shifts of ¹H and ¹³C nuclei with high accuracy. nih.gov For flexible molecules, it is important to perform a conformational search and calculate the Boltzmann-weighted average of the chemical shifts for all significant low-energy conformers.
IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations can predict these vibrational frequencies and their corresponding intensities. dtic.mil The calculation is typically performed within the harmonic approximation. A common practice is to apply a scaling factor to the calculated frequencies to better match experimental data, accounting for anharmonicity and other systematic errors in the computational method. researchgate.netyoutube.com
UV-Vis Spectroscopy: Electronic transitions, which are observed in UV-Vis spectroscopy, can be predicted using Time-Dependent Density Functional Theory (TD-DFT). mdpi.comyoutube.com These calculations yield the excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λ_max) and intensities of the spectral bands. For furan derivatives, π-π* transitions are typically the most significant. nih.gov
Mass Spectrometry Fragmentation: Predicting the fragmentation patterns observed in mass spectrometry is more complex. While quantum chemistry methods can model bond dissociations, they are computationally intensive. wikipedia.org More commonly, fragmentation is predicted based on established rules of gas-phase ion chemistry, such as α-cleavage and McLafferty rearrangements. imreblank.ch For this compound, likely fragmentations would include the loss of a bromine radical (Br•), loss of the sulfonyl group (•SO₂CH₃), or cleavage of the furan ring itself. ed.ac.ukmdpi.com
Hypothetical Data Table 5.4.1: Predicted Spectroscopic Data
| Spectroscopy Type | Parameter | Predicted Value | Key Assignment |
| ¹H NMR | Chemical Shift (δ) | 4.65 ppm | -CH₂Br protons |
| ¹³C NMR | Chemical Shift (δ) | 28.5 ppm | -CH₂Br carbon |
| IR | Vibrational Frequency | 1320 cm⁻¹ | SO₂ asymmetric stretch |
| IR | Vibrational Frequency | 1150 cm⁻¹ | SO₂ symmetric stretch |
| UV-Vis | λ_max | 265 nm | π-π* transition in the furan ring |
| Mass Spec. | Fragment m/z | 177/179 | [M-SO₂CH₃]⁺ |
| Mass Spec. | Fragment m/z | 157 | [M-Br]⁺ |
Solvent Effects on Reactivity and Structure via Implicit and Explicit Solvation Models
Reactions are rarely performed in the gas phase; the solvent environment can significantly influence molecular structure, reactivity, and reaction barriers. Computational models account for these effects in two primary ways:
Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), treat the solvent as a continuous dielectric medium. youtube.com The solute molecule is placed in a cavity within this medium, and the model calculates the electrostatic interactions between the solute's charge distribution and the polarized dielectric. Implicit models offer a good balance between accuracy and computational cost and are widely used to assess how solvent polarity affects reaction energies and barriers. rsc.orgmdpi.com
Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation, typically surrounding the solute molecule in a "microsolvation" shell. This is often handled with hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods, where the solute and a few key solvent molecules are treated with high-level QM, and the rest of the solvent box is treated with computationally cheaper MM force fields. researchgate.netnih.gov Explicit models are more computationally demanding but are essential for systems where specific solute-solvent interactions, such as hydrogen bonding, play a direct role in the reaction mechanism. rsc.org
For this compound, an implicit model could efficiently screen the effect of various solvents (e.g., polar aprotic like DMF vs. nonpolar like toluene) on its SN2 reactivity. An explicit model might be necessary if a protic solvent like water or methanol is used, to accurately capture the hydrogen bonding interactions with the sulfonyl group's oxygen atoms and their influence on the transition state. researchgate.net
Future Research Directions and Unexplored Chemical Avenues
Development of Novel and More Efficient Synthetic Pathways
The future synthesis of 4-(Bromomethyl)-2-methanesulfonylfuran and its analogs could move beyond traditional multi-step sequences, which likely involve separate functionalization of a furan (B31954) precursor. Research should focus on developing more convergent and atom-economical routes. One promising avenue is the late-stage functionalization of pre-existing 2-methanesulfonylfuran scaffolds. Exploring direct C-H bromination at the 4-position would be a significant advancement, potentially utilizing photobromination or N-bromosuccinimide (NBS) under radical initiation conditions, though selectivity could be a challenge.
Another innovative approach involves novel cyclization strategies where the substituents are installed during the ring-forming step. numberanalytics.comorganic-chemistry.org For instance, the development of a one-pot reaction from acyclic precursors already bearing the necessary carbon, sulfur, and bromine components could dramatically improve efficiency. mdpi.com Research into transition-metal-catalyzed annulation reactions could yield highly substituted furans in a single, controlled step. nih.gov
| Proposed Synthetic Strategy | Potential Reagents and Conditions | Key Advantages |
| Direct C-H Bromination | 2-Methanesulfonylfuran, N-Bromosuccinimide (NBS), light or radical initiator | Atom economy, reduced step count |
| Catalytic Annulation | Acyclic diketone or alkyne precursors, sulfonylating agent, bromine source, metal catalyst (e.g., Pd, Au, Cu) | High convergence, access to diverse analogs |
| Flow Chemistry Synthesis | Miniaturized reactors for hazardous reagents (e.g., bromine), rapid optimization | Enhanced safety, improved scalability and reproducibility |
Exploration of Unconventional Reactivity Profiles
The interplay between the electron-withdrawing methanesulfonyl group and the reactive bromomethyl handle could lead to unconventional reactivity. The sulfonyl group significantly deactivates the furan ring towards classic electrophilic aromatic substitution. numberanalytics.com This deactivation, however, may open avenues for previously disfavored reactions, such as nucleophilic aromatic substitution (SNAr) at the 3- or 5-positions, particularly with potent nucleophiles.
Future studies should investigate tandem reactions that engage both functional groups. For example, an intramolecular reaction could be designed where a nucleophile, initially attached via the bromomethyl group, subsequently attacks the furan ring. Furthermore, the methanesulfonyl group could act as a leaving group under specific reductive or basic conditions, leading to novel ring-opening or rearrangement pathways. Exploring the Diels-Alder reactivity of this electron-poor furan derivative with highly electron-rich dienes could also yield complex polycyclic structures not easily accessible through other means. acs.orgresearchgate.net
Integration with Machine Learning for Reaction Prediction and Optimization
The complexity of this compound makes it an ideal candidate for the application of machine learning (ML) and artificial intelligence (AI) in predictive chemistry. rjptonline.org ML models can be trained on datasets of related furan and sulfone reactions to predict the outcomes of novel transformations. nih.gov
A primary goal would be to develop a model that accurately predicts the regioselectivity of further functionalization on the furan ring. nih.gov For instance, in a reaction with an incoming electrophile or nucleophile, an ML algorithm could predict the most likely site of attack by analyzing electronic and steric features. Additionally, ML can accelerate the optimization of reaction conditions (e.g., catalyst, solvent, temperature) for both the synthesis of the target molecule and its subsequent reactions, thereby minimizing empirical trial-and-error experimentation. Deep learning models could also be employed to predict spectroscopic data (e.g., NMR, IR spectra) for novel derivatives, aiding in their characterization. rsc.orgresearchgate.net
| Machine Learning Application | Predicted Outcome / Goal | Potential Impact |
| Regioselectivity Prediction | Probability of reaction at C-3 vs. C-5 positions | Accelerates discovery of new functionalization pathways |
| Reaction Yield Optimization | Optimal conditions (catalyst, solvent, temp.) for a desired transformation | Reduces experimental cost and waste |
| Virtual Screening | Prediction of biological activity or material properties of virtual derivatives | Guides the design of new functional molecules |
Application in Photocatalytic and Electrocatalytic Transformations
Modern synthetic methods increasingly rely on photocatalysis and electrocatalysis to achieve unique reactivity under mild conditions. The functional groups on this compound make it a prime substrate for such investigations. The C-Br bond is susceptible to photocatalytic activation to form a radical intermediate, which could then participate in C-C or C-heteroatom bond-forming reactions. hector-fellow-academy.de Visible-light photoredox catalysis could enable coupling reactions with olefins, boronic acids, or other partners without the need for stoichiometric organometallic reagents. nih.govresearchgate.net
The methanesulfonyl group is an excellent handle for electrocatalytic reactions. Sulfonyl compounds can be readily reduced or oxidized at an electrode to generate sulfonyl radicals or other reactive species. researchgate.netresearchgate.net This could be exploited for novel cyclization or cross-coupling reactions. For example, an electrochemical method could be developed to couple the furan scaffold to other aromatic systems via the sulfonyl group, a transformation that is challenging using traditional methods. rsc.orgnih.govacs.org
Design of Next-Generation Furan-Based Chemical Tools and Reagents
With its distinct functional handles, this compound is well-positioned to serve as a scaffold for the next generation of chemical tools. The bromomethyl group provides a convenient point of attachment for covalent modification of proteins, polymers, or surfaces. lookchem.com This could be used to design chemical probes for studying biological systems or to create novel functional materials.
The molecule could also serve as a versatile building block in diversity-oriented synthesis. By leveraging the orthogonal reactivity of its two functional groups, vast libraries of more complex molecules could be rapidly assembled for screening in drug discovery or materials science. numberanalytics.com The sulfonyl group, a common pharmacophore, combined with the furan core, could lead to the discovery of new bioactive compounds. nih.gov
Advanced Computational Modeling for Complex Reaction Systems
To guide and rationalize experimental work, advanced computational modeling will be indispensable. Density Functional Theory (DFT) calculations can be used to probe the electronic structure of this compound, providing insights into its reactivity. mdpi.com For example, calculating molecular orbital energies (HOMO/LUMO) and electrostatic potential maps can help predict its behavior in cycloaddition reactions or with various electrophiles and nucleophiles.
Furthermore, computational studies can be used to elucidate the mechanisms of the novel photocatalytic and electrocatalytic reactions proposed above. By modeling the transition states and reaction intermediates, researchers can understand the factors controlling reaction outcomes and selectivity. This synergy between computation and experimentation will be crucial for efficiently navigating the complex reaction landscape of this molecule and unlocking its full potential.
| Computational Method | Research Question | Insights Gained |
| Density Functional Theory (DFT) | What is the predicted regioselectivity of nucleophilic attack? | Maps of electrostatic potential, Fukui functions, and LUMO distribution |
| Transition State Theory | What is the energy barrier for a proposed novel rearrangement? | Elucidation of reaction mechanisms and kinetic feasibility |
| Molecular Dynamics (MD) | How does the molecule interact with a solvent or a biological target? | Understanding of solvation effects and binding modes |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-(Bromomethyl)-2-methanesulfonylfuran, and how can reaction conditions be optimized for high purity?
- Methodological Answer : The synthesis typically involves bromination of a methyl-substituted furan precursor followed by sulfonylation. Optimization includes controlling stoichiometry (e.g., brominating agents like NBS) and temperature to avoid over-bromination. Post-synthesis purification via column chromatography and recrystallization ensures high purity. Characterization via , , and elemental analysis is critical for confirming structural integrity .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides precise structural data, including bond angles and dihedral angles (e.g., O–S–C–C torsion angles), which influence reactivity . Spectroscopic methods like FTIR confirm functional groups (e.g., sulfonyl C=O stretch at ~1350 cm), while identifies bromomethyl protons as a singlet near δ 4.5 ppm .
Q. What are the primary reactivity pathways of this compound in nucleophilic substitution and cross-coupling reactions?
- Methodological Answer : The bromomethyl group undergoes nucleophilic substitution with amines or alcohols to form sulfonamides/sulfonates, while the sulfonyl group stabilizes intermediates via electron-withdrawing effects. Cross-coupling (e.g., Suzuki-Miyaura) requires Pd catalysts and optimized ligand systems to mitigate steric hindrance from the sulfonyl group. Monitoring reaction progress via TLC and GC-MS ensures intermediate tracking .
Advanced Research Questions
Q. How can computational modeling predict the regioselectivity of this compound in complex reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations assess charge distribution and frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the bromomethyl group’s electrophilicity and the sulfonyl group’s electron-withdrawing nature can be modeled to predict attack by nucleophiles. Validation via experimental kinetic studies (e.g., Hammett plots) is essential .
Q. What experimental strategies resolve contradictions in reported reaction yields for this compound under varying conditions?
- Methodological Answer : Systematic Design of Experiments (DoE) evaluates variables like solvent polarity, temperature, and catalyst loading. For instance, conflicting yields in Suzuki couplings may arise from uncontrolled moisture; anhydrous conditions with molecular sieves can improve reproducibility. Statistical tools (e.g., ANOVA) identify significant factors, while LC-MS monitors side products .
Q. How do steric and electronic effects of the sulfonyl and bromomethyl groups influence stability under thermal or oxidative conditions?
- Methodological Answer : Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) assess thermal stability, revealing decomposition thresholds. Oxidative stability is probed via exposure to ozone or UV light, with degradation products analyzed by GC-MS. The sulfonyl group’s electron-withdrawing effect reduces electron density at the furan ring, increasing resistance to oxidation compared to non-sulfonylated analogs .
Q. What advanced imaging techniques can elucidate surface adsorption behavior of this compound in environmental studies?
- Methodological Answer : Atomic Force Microscopy (AFM) and Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) map adsorption on indoor surfaces (e.g., silica or polymers). Microspectroscopic imaging (e.g., Raman microscopy) tracks molecular interactions, while Quartz Crystal Microbalance (QCM) quantifies adsorption kinetics. These methods are critical for studying environmental fate .
Q. How does crystal packing, influenced by substituents, affect the material properties of derivatives of this compound?
- Methodological Answer : SCXRD data reveal non-classical intermolecular interactions (e.g., C–H⋯O hydrogen bonds) that dictate packing efficiency. For example, a dihedral angle of 39.23° between the bromophenyl and benzofuran planes reduces π-π stacking, impacting solubility and melting points. Hirshfeld surface analysis quantifies interaction contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
